CAY10681
Overview
Description
Preparation Methods
The synthesis of CAY10681 involves multiple steps, starting with the preparation of the pyrrolo[3,4-c]pyrazole core structure. The reaction conditions typically include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
CAY10681 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CAY10681 has several scientific research applications, particularly in the fields of:
Chemistry: It is used as a tool compound to study the interaction between p53 and MDM2, as well as NF-κB signaling pathways.
Biology: Researchers use this compound to investigate the molecular mechanisms underlying cancer cell proliferation and apoptosis.
Medicine: The compound’s ability to inhibit tumor growth makes it a potential candidate for developing new cancer therapies.
Mechanism of Action
CAY10681 exerts its effects by binding to MDM2, thereby reducing MDM2-mediated turnover of p53 . This leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells . Additionally, this compound inhibits the phosphorylation of IκBα, reducing the nuclear accumulation of p65 and thereby inhibiting NF-κB signaling . These combined actions contribute to the compound’s ability to block cancer cell proliferation .
Comparison with Similar Compounds
CAY10681 is unique in its dual modulation of p53-MDM2 interaction and NF-κB signaling. Similar compounds include:
Nutlin-3: A small molecule inhibitor of the p53-MDM2 interaction, but it does not affect NF-κB signaling.
BAY 11-7082: An inhibitor of NF-κB signaling, but it does not modulate the p53-MDM2 interaction.
MI-773: Another p53-MDM2 interaction inhibitor with no effect on NF-κB signaling.
The uniqueness of this compound lies in its ability to simultaneously target both p53-MDM2 interaction and NF-κB signaling, making it a valuable tool in cancer research .
Properties
IUPAC Name |
1-benzyl-4-(4-bromophenyl)-5-(3-imidazol-1-ylpropyl)-3-phenyl-4H-pyrrolo[3,4-c]pyrazol-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26BrN5O/c31-25-14-12-24(13-15-25)28-26-27(23-10-5-2-6-11-23)33-36(20-22-8-3-1-4-9-22)29(26)30(37)35(28)18-7-17-34-19-16-32-21-34/h1-6,8-16,19,21,28H,7,17-18,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXBRCFEDOCBBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(N(C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)Br)C(=N2)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26BrN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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